(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Descripción
The compound (E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with fluorine at position 6 and a methyl group at position 2. The 4-(dimethylsulfamoyl)benzamide moiety introduces sulfonamide functionality, which is often associated with enhanced solubility and binding affinity in medicinal chemistry applications .
Propiedades
IUPAC Name |
4-(dimethylsulfamoyl)-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-20(2)26(23,24)13-7-4-11(5-8-13)16(22)19-17-21(3)14-9-6-12(18)10-15(14)25-17/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZCMPLWEJWURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzamide structure with a unique combination of a dimethylsulfamoyl group and a fluorinated methylbenzo[d]thiazole moiety, contributing to its stability and reactivity.
| Property | Details |
|---|---|
| IUPAC Name | (E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide |
| Molecular Formula | C22H20FN3O2S |
| Molecular Weight | 405.48 g/mol |
| CAS Number | 477511-29-8 |
Anticancer Properties
Research indicates that (E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis. The compound's mechanism involves the inhibition of specific kinases that are crucial for cancer cell survival and growth.
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. It appears to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-kB pathways. This property makes it a candidate for further development in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors involved in inflammatory responses or cancer progression, altering their activity and leading to therapeutic effects.
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammation.
- Receptor Modulation : It could modulate the activity of growth factor receptors, thereby affecting cellular proliferation and survival.
Case Studies
- In Vitro Studies : In vitro studies have shown that the compound effectively reduces cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations as low as 10 µM after 48 hours of treatment.
- Animal Models : In vivo studies using mouse models have indicated that administration of this compound significantly reduces tumor size compared to control groups, suggesting its potential as a therapeutic agent in oncology.
Comparative Analysis
To understand the uniqueness of (E)-4-(N,N-dimethylsulfamoyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide, it is essential to compare it with similar compounds:
| Compound | Activity | Mechanism |
|---|---|---|
| 4-(Trifluoromethyl)benzoic acid | Moderate anticancer activity | Inhibition of cell proliferation |
| N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | Low anti-inflammatory effects | Modulation of cytokine production |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiazole Ring
Bromo vs. Fluoro Substitution
- N-[(2E)-6-Bromo-3-Methylbenzo[d]Thiazol-2(3H)-Ylidene]-4-(Dimethylsulfamoyl)Benzamide (): This analog replaces the 6-fluoro group with bromine. Such substitutions are common in optimizing pharmacokinetic properties .
Ethyl vs. Methyl Substituents
- 4-[Bis(2-Methoxyethyl)Sulfamoyl]-N-(3-Ethyl-6-Fluoro-1,3-Benzothiazol-2-Ylidene)Benzamide ():
The ethyl group at position 3 and bis(2-methoxyethyl)sulfamoyl group introduce steric bulk and increased hydrophilicity. These modifications could impact membrane permeability and metabolic stability compared to the methyl and dimethylsulfamoyl groups in the target compound .
Sulfamoyl Group Modifications
- The trifluoromethyl group and acetamide linkage highlight how sulfamoyl replacements (e.g., trifluoromethyl or methoxy groups) influence electronic properties and target selectivity .
Tautomeric Behavior and Spectral Analysis
Compounds like 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones () exhibit tautomerism between thiol and thione forms, confirmed by IR and NMR. In contrast, the target benzothiazole derivative lacks a thiol group, eliminating tautomeric complexity. Key spectral distinctions include:
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Challenges : The steric hindrance from 3-methyl/ethyl groups complicates alkylation steps, necessitating optimized base conditions (e.g., sodium hydroxide in ) .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
